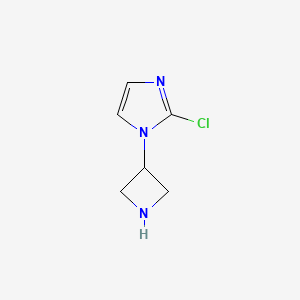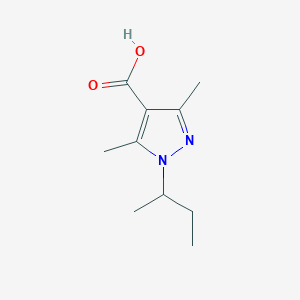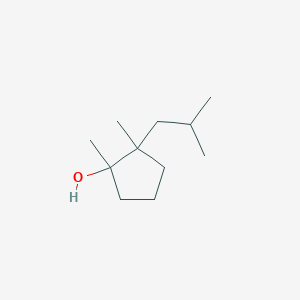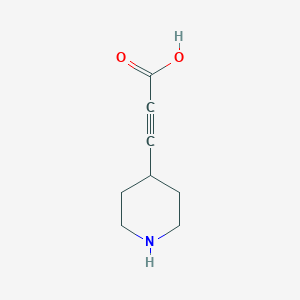
1-methyl-3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structural features. The compound consists of a pyrazole ring substituted with a methyl group at the 1-position and a tetramethylcyclopropyl group at the 3-position. This structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a cyclopropyl derivative, followed by its reaction with a pyrazole precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
1-methyl-3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer or infectious diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 1-methyl-3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar tetramethyl structure.
2,2,3,3-Tetramethylcyclopropane: Another compound with a tetramethylcyclopropyl group.
1-methyl-1H-pyrazole: A simpler pyrazole derivative without the cyclopropyl substitution.
Uniqueness
1-methyl-3-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-5-amine is unique due to its combination of a pyrazole ring and a tetramethylcyclopropyl group. This structural feature imparts distinct chemical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-methyl-5-(2,2,3,3-tetramethylcyclopropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-10(2)9(11(10,3)4)7-6-8(12)14(5)13-7/h6,9H,12H2,1-5H3 |
InChI Key |
ZMVCTUSRAYVCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2=NN(C(=C2)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B13273569.png)
![2-[(Thian-3-yl)amino]ethan-1-ol](/img/structure/B13273571.png)



amine](/img/structure/B13273585.png)
amine](/img/structure/B13273596.png)
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate](/img/structure/B13273602.png)

![4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273607.png)


![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol](/img/structure/B13273636.png)

